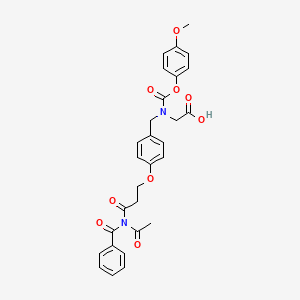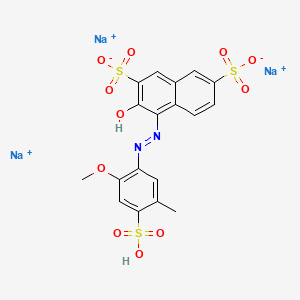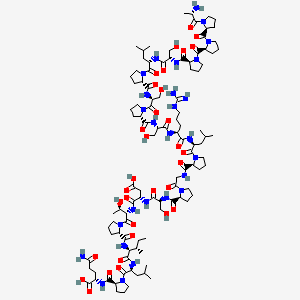
Human chorionic gonadotropin, beta-subunit (123-145)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Human chorionic gonadotropin, beta-subunit (123-145) is a specific fragment of the beta subunit of human chorionic gonadotropin (hCG), a hormone produced during pregnancy. This fragment, consisting of amino acids 123 to 145, plays a crucial role in various biological processes and has significant applications in scientific research and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthetic production of human chorionic gonadotropin, beta-subunit (123-145) involves recombinant DNA technology. The gene encoding the beta subunit is inserted into a suitable expression vector, which is then introduced into a host organism, such as bacteria or yeast. The host organism produces the protein, which is then purified using various chromatographic techniques.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The host organisms are cultured in bioreactors, and the protein is harvested and purified using techniques such as affinity chromatography, ion exchange chromatography, and size exclusion chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Human chorionic gonadotropin, beta-subunit (123-145) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or aldehydes, while reduction reactions may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Human chorionic gonadotropin, beta-subunit (123-145) has a wide range of applications in scientific research, including:
Chemistry: Used as a model peptide for studying protein structure and function.
Biology: Investigated for its role in cell signaling and regulation of gene expression.
Medicine: Utilized in diagnostic tests for pregnancy and certain types of cancer.
Industry: Employed in the development of therapeutic proteins and vaccines.
Mecanismo De Acción
The mechanism by which human chorionic gonadotropin, beta-subunit (123-145) exerts its effects involves binding to specific receptors on target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various biological responses. The molecular targets and pathways involved include the luteinizing hormone/chorionic gonadotropin receptor and the cyclic AMP (cAMP) pathway.
Comparación Con Compuestos Similares
Beta-subunit (1-22)
Beta-subunit (23-50)
Luteinizing hormone beta subunit
Propiedades
Número CAS |
66053-67-6 |
|---|---|
Fórmula molecular |
C105H169N27O32 |
Peso molecular |
2321.6 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C105H169N27O32/c1-11-56(8)81(95(154)117-64(46-55(6)7)99(158)126-37-15-25-71(126)90(149)113-60(104(163)164)32-33-78(107)138)122-94(153)75-29-19-41-130(75)103(162)82(58(10)137)123-84(143)61(47-80(140)141)114-86(145)66(50-134)118-89(148)70-24-13-35-124(70)79(139)48-111-88(147)69-23-14-36-125(69)97(156)62(44-53(2)3)115-83(142)59(22-12-34-110-105(108)109)112-85(144)65(49-133)119-91(150)72-26-17-39-128(72)100(159)68(52-136)121-93(152)73-27-16-38-127(73)98(157)63(45-54(4)5)116-87(146)67(51-135)120-92(151)74-28-18-40-129(74)101(160)77-31-21-43-132(77)102(161)76-30-20-42-131(76)96(155)57(9)106/h53-77,81-82,133-137H,11-52,106H2,1-10H3,(H2,107,138)(H,111,147)(H,112,144)(H,113,149)(H,114,145)(H,115,142)(H,116,146)(H,117,154)(H,118,148)(H,119,150)(H,120,151)(H,121,152)(H,122,153)(H,123,143)(H,140,141)(H,163,164)(H4,108,109,110)/t56-,57-,58+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,81-,82-/m0/s1 |
Clave InChI |
UQHLFCUMFKQWEV-QBBOMDFKSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]7CCCN7C(=O)[C@@H]8CCCN8C(=O)[C@@H]9CCCN9C(=O)[C@H](C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)CNC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C7CCCN7C(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


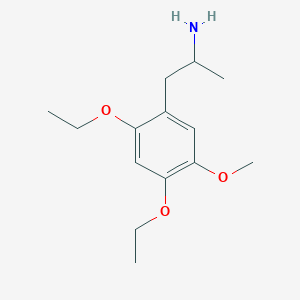
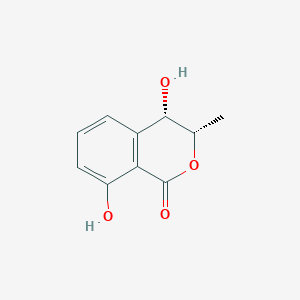

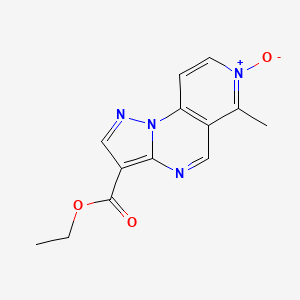
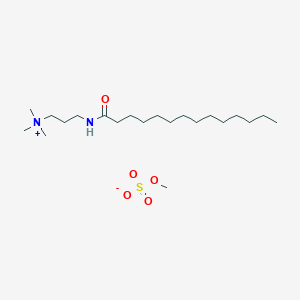

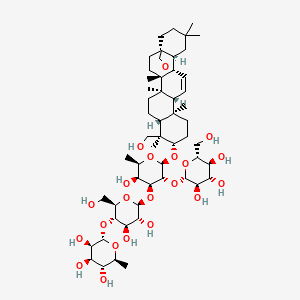
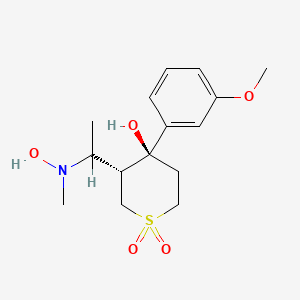
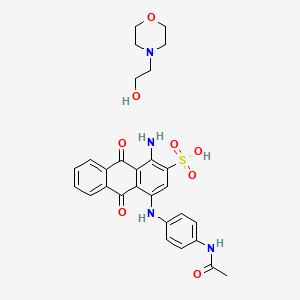
![1-Amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B15193448.png)
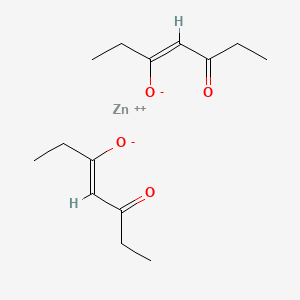
![17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one](/img/structure/B15193480.png)
